Product packaging for 2,6-Diethylnaphthalene(Cat. No.:CAS No. 59919-41-4)

2,6-Diethylnaphthalene

Cat. No.: B1598436
CAS No.: 59919-41-4
M. Wt: 184.28 g/mol
InChI Key: CJJFFBINNGWEBO-UHFFFAOYSA-N
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Description

2,6-Diethylnaphthalene is a high-purity organic compound of significant interest in materials science and industrial chemistry research. While its structural analog, 2,6-dimethylnaphthalene, is a well-documented and critical precursor in the production of high-performance polymers like polyethylene naphthalate (PEN) , the diethyl variant offers distinct steric and electronic properties for specialized investigative applications. Research into 2,6-disubstituted naphthalenes is often focused on their role as advanced intermediates for next-generation polyesters and liquid crystalline polymers, where the substitution pattern is crucial for determining the final material properties, such as thermal stability and mechanical strength . The synthesis and isomerization of such compounds are frequently explored using shape-selective catalysts, including certain types of ZSM-5 zeolites, which can preferentially form the sterically favored 2,6-isomer . As a building block, this compound provides researchers with a valuable tool for developing novel polymeric materials, organic semiconductors, and sophisticated ligand systems in catalysis. This product is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16 B1598436 2,6-Diethylnaphthalene CAS No. 59919-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16/c1-3-11-5-7-14-10-12(4-2)6-8-13(14)9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJFFBINNGWEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208637
Record name Naphthalene, 2,6-diethyl-
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Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59919-41-4
Record name Naphthalene, 2,6-diethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 2,6-diethyl-
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Record name 2,6-Diethylnaphthalene
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Synthetic Methodologies and Advanced Preparation Routes

Historical Development of 2,6-Diethylnaphthalene Synthesis Approaches

Historically, the production of specific dialkylnaphthalenes like the 2,6-isomer was dominated by separation from complex hydrocarbon mixtures found in coal tar and heavy petroleum fractions. wikipedia.orgresearchgate.net These methods were inefficient, yielding low concentrations of the desired isomer mixed with numerous other structurally similar compounds, which made separation difficult and costly. wikipedia.org

Early synthetic chemistry aimed to overcome these separation challenges. Many conventional routes were explored, often involving multi-step processes that lacked the selectivity required for economical production. nacatsoc.org These early routes included:

Non-selective Alkylation: Friedel-Crafts alkylation of naphthalene (B1677914) often resulted in a complex mixture of mono-, di-, and poly-alkylated products with poor selectivity for the desired 2,6-isomer.

Multi-step Chemical Synthesis: Complex, multi-step pathways were devised starting from simpler aromatic compounds. For instance, processes analogous to those for 2,6-DMN involved the reaction of a monocyclic aromatic compound with a diolefin, followed by cyclization and dehydrogenation. nacatsoc.orggoogle.com While feasible, these routes were often characterized by numerous steps, complex processes, and high costs, limiting their industrial viability. researchgate.net

The development of shape-selective catalysts, particularly zeolites, marked a significant turning point, shifting the focus from complex separation to selective synthesis.

Current Synthetic Strategies for this compound

Modern synthetic approaches prioritize efficiency and selectivity, leveraging advanced catalytic systems to control the regioselectivity of the alkylation process or to construct the naphthalene ring system with the desired substitution pattern already in place.

The direct alkylation of naphthalene with an ethylating agent is a straightforward approach, but controlling the position of substitution is a significant challenge. Research has focused on using shape-selective catalysts, such as zeolites, to favor the formation of the sterically less-hindered and thermodynamically more stable 2,6-isomer.

The ethylation of naphthalene over various catalysts has been investigated. core.ac.uk Zeolites like H-ZSM-5, H-mordenite, and MTW have shown promise in shape-selective alkylation of aromatics. researchgate.netgoogle.comresearchgate.net The pore structure of these materials can influence the transition state, favoring the formation of the linear 2,6-isomer over bulkier isomers. For example, in the related methylation of naphthalene, MTW zeolites have demonstrated high activity and selectivity for the 2,6-isomer. researchgate.net The ethylation of naphthalene has been shown to yield 2,6-selectivity, with reports of a 2,6-/2,7-diethylnaphthalene ratio of 2.0 over H-ZSM-5. core.ac.uk

Table 1: Catalytic Systems for Shape-Selective Alkylation of Naphthalene

Catalyst TypeAlkylating AgentKey FeatureTypical Selectivity
H-ZSM-5Ethanol (B145695) / EtheneMedium-pore zeolite, constrains transition stateModerate 2,6-selectivity core.ac.uk
H-MordeniteEthanol / EtheneLarge-pore zeolite, allows for higher conversionCan produce a mixture of isomers
MTW ZeoliteEthanol / EtheneUnique pore dimensionsHigh selectivity for linear isomers like 2,6-DAN google.comresearchgate.net
HEMT Zeolitetert-ButanolModified for high activity and selectivityHigh 2,6-selectivity for bulky alkyl groups google.com

Cross-coupling reactions offer a powerful and precise method for forming carbon-carbon bonds. In this approach, a 2,6-dihalonaphthalene (e.g., 2,6-dibromo- or 2,6-dichloronaphthalene) is coupled with an ethylating agent, such as an ethyl Grignard reagent or an ethylboronic acid derivative, in the presence of a nickel catalyst.

Nickel catalysts are often preferred over palladium for their lower cost and distinct reactivity, particularly in coupling reactions involving C-O bonds or less reactive aryl chlorides. escholarship.orgresearchgate.net The general reaction scheme involves the oxidative addition of the nickel(0) catalyst to the naphthalene-halogen bond, followed by transmetalation with the ethylating agent and reductive elimination to form the C-C bond and regenerate the catalyst.

While the "naphthyl requirement" has been a known limitation in some stereospecific nickel-catalyzed cross-couplings, this generally applies to reactions at a benzylic position rather than the direct formation of an aryl-alkyl bond. nih.gov Modern advancements in ligand design have broadened the scope of nickel-catalyzed reactions, making them highly effective for a variety of substrates. escholarship.orgrsc.org This method provides excellent regiochemical control, as the substitution pattern is predetermined by the starting dihalonaphthalene.

The synthesis of this compound can also be achieved by building the molecule from simpler precursors or by isomerizing other diethylnaphthalene isomers.

Isomerization: A mixture of diethylnaphthalene isomers can be subjected to isomerization conditions, typically using an acid catalyst like an MTW zeolite, to enrich the more thermodynamically stable 2,6-isomer. google.com This process is analogous to the commercial synthesis of 2,6-DMN, where isomers like 1,5-DMN are converted to 2,6-DMN. wikipedia.org The challenge lies in developing catalysts that efficiently promote the migration of ethyl groups to the desired positions without causing significant side reactions. nacatsoc.org

Synthesis from Precursors: This "bottom-up" approach involves constructing the diethylnaphthalene ring system from non-naphthalene starting materials. An example pathway, analogous to a known route for 2,6-DMN, could involve the side-chain alkylation of p-diethylbenzene with butene, followed by dehydrogenation and cyclization to yield this compound. google.com This method ensures that the ethyl groups are correctly positioned from the outset, avoiding the formation of other isomers.

Catalytic Systems in this compound Synthesis

The choice of catalyst is critical in determining the efficiency, selectivity, and economic viability of any synthetic route to this compound.

Transition metals play a crucial role in several synthetic strategies. In dehydrocyclization routes, where an alkylated monocyclic aromatic is converted into the naphthalene ring system, catalysts such as platinum or rhenium on an alumina (B75360) support (Pt/Re/Al₂O₃) are used to promote the cyclization and subsequent dehydrogenation steps. nacatsoc.org

For alkylation reactions, while traditional catalysts like AlCl₃ are effective, they lack selectivity. Modern approaches employ solid acid catalysts, particularly zeolites. The catalytic activity of zeolites stems from their Brønsted acid sites. researchgate.net The promotion of zeolites like HZSM-5 with metals such as zinc or nickel can enhance the production of specific aromatic compounds. researchgate.net These catalysts can be fine-tuned by modifying their pore size, acidity, and particle size to optimize the formation of the desired this compound product. researchgate.net

Zeolite-Based Catalysis for Isomerization and Alkylation

Zeolites are microporous aluminosilicate (B74896) minerals that are widely used as catalysts in the petrochemical industry due to their well-defined pore structures and tunable acidity. In the context of 2,6-DEN synthesis, zeolites with specific pore diameters and acid site distributions are employed to control the regioselectivity of the alkylation and isomerization reactions.

The shape-selective nature of zeolites is paramount. Zeolites with medium to large pores, such as ZSM-5, H-mordenite, and Beta zeolite, have shown promise in the selective synthesis of dialkylnaphthalenes. researchgate.netelsevierpure.combham.ac.uk The pore dimensions of these zeolites can preferentially accommodate the transition states leading to the formation of the linear 2,6-isomer while sterically hindering the formation of bulkier isomers. For instance, twelve-membered ring zeolites like mordenite (B1173385) have been noted for their selectivity in producing symmetrical dinuclear aromatic hydrocarbons. researchgate.net

The alkylation of naphthalene with ethanol or ethylene (B1197577) over a suitable zeolite catalyst is a direct route to diethylnaphthalene. The reaction conditions, including temperature, pressure, and the ratio of reactants, are optimized to maximize the yield of the 2,6-isomer. Furthermore, isomerization of other diethylnaphthalene isomers to the thermodynamically more stable this compound can be achieved using zeolite catalysts. This is a critical step as the initial alkylation product is often a mixture of isomers. nih.govrsc.org For example, the isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene (B46627) is a crucial step in the production of 2,6-DMN, and beta zeolite has been systematically investigated for this purpose. nih.govrsc.org

Modification of zeolites, for example by ion exchange or impregnation with metals, can further enhance their catalytic performance. For instance, the modification of beta zeolite with zirconium was found to significantly enhance the conversion of 2-methylnaphthalene and the selectivity towards 2,6-DMN. ankara.edu.tr Similarly, the introduction of guest elements into the zeolite structure can increase the number of acidic centers, thereby influencing the catalytic activity and selectivity. bham.ac.uk

Table 1: Zeolite Catalysts in Dialkylnaphthalene Synthesis

Zeolite Type Key Characteristics Application in Dialkylnaphthalene Synthesis
H-ZSM-5 Medium-pore zeolite with high silica (B1680970) content. Exhibits high β-selectivity in the alkylation of naphthalene. elsevierpure.com
H-Mordenite Large-pore zeolite with a one-dimensional channel system. Shows high shape selectivity but can suffer from low activity. bham.ac.uk
Beta (BEA) Large-pore, high-silica zeolite with a three-dimensional pore structure. Effective for both alkylation and isomerization reactions. nih.govrsc.org

| HY | Large-pore zeolite with a faujasite structure. | Used in alkylation but may show lower selectivity compared to others. bham.ac.uk |

Advanced Separation and Purification Techniques for this compound Isomers

The product stream from the synthesis of this compound is invariably a complex mixture of isomers with very similar physical properties, making their separation a significant challenge. Advanced separation and purification techniques are therefore essential to obtain high-purity 2,6-DEN.

Chromatographic Separation Mechanisms

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for the separation of closely related isomers. nsf.govsemanticscholar.org The separation is based on the differential distribution of the isomers between a stationary phase and a mobile phase. For nonpolar compounds like diethylnaphthalene isomers, normal-phase chromatography with a polar stationary phase (e.g., silica gel) and a nonpolar mobile phase can be effective. nih.gov

The choice of the stationary and mobile phases is critical for achieving the desired separation. Chiral stationary phases have been successfully used to separate stereoisomers, demonstrating the high resolving power of chromatographic methods. nih.gov In the analysis of diisopropylnaphthalene (DIPN) isomers, comprehensive two-dimensional gas chromatography (GCxGC) has demonstrated excellent separation results. nih.gov While primarily an analytical technique, the principles of chromatography can be scaled up to preparative applications for the purification of larger quantities of a specific isomer. nsf.gov

Crystallization-Driven Purification Processes

Crystallization is a widely used industrial method for the purification of chemical compounds. It leverages the differences in the melting points and solubilities of the isomers. The process typically involves dissolving the isomer mixture in a suitable solvent at an elevated temperature and then cooling the solution to induce the crystallization of the desired isomer. researchgate.netresearchgate.net

Melt crystallization and solution crystallization are two common approaches. researchgate.net In melt crystallization, the isomer mixture is partially melted, and the solid phase becomes enriched in the higher-melting-point isomer. Solution crystallization involves the use of a solvent that selectively dissolves one isomer over the others. google.com For instance, a mixture of methanol (B129727) and acetone (B3395972) has been found to be a suitable solvent for the purification of 2,6-DMN. researchgate.netresearchgate.net The purity of the final product can be significantly improved by performing multiple crystallization steps. researchgate.net High-pressure crystallization has also been explored as a method to manipulate the solid-liquid phase equilibrium to precipitate the isomer with a higher melting point. nih.gov

Table 2: Solvents Used in the Crystallization of Dialkylnaphthalenes

Solvent(s) Target Compound Purity Achieved Reference
Isopropyl alcohol 2,6-DMN 99.9% (in three steps) researchgate.net
Ethanol 2,6-DMN >99% google.com
Methanol/Acetone mixture 2,6-DMN 99.5% researchgate.netresearchgate.net

Supramolecular Adduct Formation for Enhanced Isomer Separation

Supramolecular chemistry offers innovative approaches to isomer separation. This technique involves the use of a host molecule that can selectively form a stable adduct with the desired guest isomer (in this case, 2,6-DEN). The formation of this supramolecular complex alters the physical properties of the target isomer, facilitating its separation from the other isomers. The adduct can then be dissociated to recover the pure isomer. While specific examples for 2,6-DEN are not prevalent, the principle is a promising area of research for challenging isomer separations.

Optimization Strategies and Scalability in this compound Production

The successful industrial production of this compound hinges on the optimization of the entire process, from synthesis to purification, and its scalability. Key factors to consider for optimization include catalyst selection and design, reaction conditions (temperature, pressure, residence time), and the efficiency of the separation processes.

For the catalytic synthesis, optimizing the acidity and pore structure of the zeolite catalyst is crucial for maximizing the selectivity towards 2,6-DEN. bham.ac.uk The development of catalysts that are not only highly selective but also stable and resistant to deactivation is a major focus of research. rsc.org Catalyst deactivation, often due to coke formation, can be a significant issue, and strategies for catalyst regeneration are important for long-term operation. rsc.org

In terms of separation, a combination of techniques is often employed to achieve the desired purity. For example, a preliminary separation by distillation can be followed by one or more crystallization steps. nih.gov The choice of solvents and operating conditions for crystallization needs to be carefully optimized to maximize the yield and purity of the final product while minimizing energy consumption and solvent usage. epa.gov

Mechanistic and Catalytic Investigations of Chemical Transformations

Oxidation Pathways of 2,6-Diethylnaphthalene

The liquid-phase aerobic oxidation of this compound is a complex process involving multiple steps and intermediates. The elucidation of these pathways is essential for maximizing the yield of the desired product, NDCA.

The autoxidation of this compound to 2,6-naphthalenedicarboxylic acid (NDCA) is effectively catalyzed by a synergistic system composed of cobalt, manganese, and bromine compounds, typically in an acetic acid solvent. This Co-Mn-Br catalyst system is widely used for the oxidation of alkylaromatic compounds. Molecular oxygen is used as the oxidant in this liquid-phase reaction. google.comwipo.int The process involves the oxidation of the two ethyl groups on the naphthalene (B1677914) ring to carboxylic acid groups. google.com A high yield of NDCA, approaching 90%, can be achieved under optimized reaction conditions. oup.comoup.com

The oxidation of the ethyl groups on the naphthalene nucleus to carboxyl groups is not a direct conversion. Instead, it proceeds through a series of intermediate species. The primary pathway involves the formation of acetyl groups. oup.comoup.com Additionally, minor pathways involving 1-hydroxyethyl and 1-acetoxyethyl groups as intermediates have been identified. oup.comoup.com The formation of these intermediates highlights the stepwise nature of the oxidation process. A high concentration of the metal catalyst can lead to an increased formation of acetoxyethylnaphthoic acid. oup.comoup.com

Several reaction parameters significantly influence the selectivity and yield of NDCA in the Co-Mn-Br catalyzed oxidation of this compound. The concentration of the substrate, this compound, has a notable effect; higher concentrations can lead to a decrease in the rate of oxidation due to the chain-terminating action of the naphthalene nucleus. oup.comoup.com The composition of the catalyst, particularly the ratio of cobalt to manganese, and the concentration of the bromide promoter, are also critical factors. A synergistic effect between cobalt and manganese acetates has been observed to enhance both the rate of oxidation and the selective formation of NDCA. oup.comoup.com Temperature and pressure also play crucial roles, with an increase in these parameters generally leading to a decrease in the induction time of the reaction. researchgate.net

Table 1: Effect of Catalyst Composition on Product Distribution in the Oxidation of this compound

[Co]:[Mn] Molar RatioNDCA Yield (%)ENA Yield (%)AENA Yield (%)ANA Yield (%)TMA Yield (%)
1:001510520
1:1882115
0:1755328

*NDCA: 2,6-Naphthalenedicarboxylic Acid, ENA: Ethylnaphthoic Acid, AENA: Acetoxyethylnaphthoic Acid, ANA: Acetylnaphthoic Acid, TMA: Trimellitic Acid. Data is illustrative and based on findings that a synergistic effect of Co and Mn is beneficial for NDCA yield. oup.com

Catalytic Effects in this compound Reactivity

The efficiency of the conversion of this compound is heavily reliant on the catalytic system employed. Understanding the interactions between catalyst components and the factors affecting catalyst longevity is key to process optimization.

A notable synergistic catalytic effect is observed between cobalt and manganese acetates in the liquid-phase oxidation of this compound. oup.comoup.com This synergy positively impacts both the reaction rate and the selectivity towards the desired NDCA product. oup.comoup.com While catalyst systems containing only cobalt or only manganese are active, the combination of the two, in the presence of a bromine source, leads to significantly improved performance. researchgate.net The bromide component is essential for the catalytic cycle, facilitating the abstraction of hydrogen atoms from the alkyl groups.

Catalyst stability is a critical factor in the industrial application of this compound conversion processes. While specific studies on the deactivation of the Co-Mn-Br catalyst in this particular reaction are not extensively detailed in the provided context, general principles of catalyst deactivation in liquid-phase oxidations are applicable. Potential deactivation pathways can include the formation of inactive metal oxides or the precipitation of metal salts. In related fields, such as the methylation of naphthalene, catalyst deactivation is a known issue, with factors like the formation of carbonaceous deposits (coke) on the catalyst surface leading to a loss of activity over time. scirp.org The choice of catalyst support and the control of reaction conditions are crucial for maintaining catalyst stability and achieving a long operational lifetime.

Other Significant Chemical Transformations

While extensive research on the chemical transformations of this compound is not widely available in the public domain, its reactivity can be inferred from the well-documented chemistry of the naphthalene core and its other dialkyl-substituted analogs, most notably 2,6-dimethylnaphthalene (B47086). The following sections outline the expected and potential chemical transformations of this compound based on these established principles.

Electrophilic Substitution Reactions on the Naphthalene Ring

The ethyl groups at the 2 and 6 positions of the naphthalene ring are activating, electron-donating groups that direct incoming electrophiles to specific positions. In general, electrophilic substitution on naphthalene derivatives is a complex process influenced by both kinetic and thermodynamic control, as well as steric hindrance.

For 2,6-dialkylnaphthalenes, the primary sites for electrophilic attack are the 1, 3, 4, 5, 7, and 8 positions. The ethyl groups, being ortho-, para-directing, would be expected to activate the 1, 3, 5, and 7 positions. However, steric hindrance from the ethyl groups can influence the regioselectivity of the reaction.

Key Electrophilic Substitution Reactions:

Nitration: The introduction of a nitro group (-NO₂) onto the naphthalene ring is typically achieved using a mixture of nitric acid and sulfuric acid. For 2,6-dialkylnaphthalenes, nitration is expected to occur at the positions activated by the alkyl groups.

Sulfonation: The reaction with sulfuric acid introduces a sulfonic acid group (-SO₃H). The regioselectivity of this reaction on naphthalenes is known to be temperature-dependent. At lower temperatures, the kinetically controlled product is favored, while at higher temperatures, the thermodynamically more stable isomer is the major product.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the naphthalene ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst. The position of acylation is influenced by the solvent and the specific reagents used.

Expected Regioselectivity in Electrophilic Substitution of this compound (Analogous to 2,6-dimethylnaphthalene)

Electrophilic ReagentExpected Major Product(s)Reaction Conditions
HNO₃/H₂SO₄1-Nitro-2,6-diethylnaphthalene and 3-Nitro-2,6-diethylnaphthaleneVaries
H₂SO₄This compound-1-sulfonic acid or this compound-4-sulfonic acidTemperature dependent
CH₃COCl/AlCl₃1-Acetyl-2,6-diethylnaphthaleneDependent on solvent and temperature

Note: This table is based on the expected reactivity and may not represent experimentally verified outcomes for this compound.

Reduction and Hydrogenation Processes

The aromatic rings of this compound can be reduced to form partially or fully saturated derivatives, such as diethyltetralins and diethylldecalins. These reactions are typically carried out using catalytic hydrogenation.

The selective hydrogenation of one of the naphthalene rings leads to the formation of 2,6-diethyltetralin (2,6-diethyl-1,2,3,4-tetrahydronaphthalene). Further hydrogenation under more forcing conditions can lead to the saturation of the second ring, yielding various isomers of diethylldecalin.

Catalysts and Conditions for Hydrogenation (General for Naphthalenes)

CatalystProduct(s)Typical Conditions
Palladium on Carbon (Pd/C)Tetralin derivativesModerate temperature and pressure
Platinum on Carbon (Pt/C)Tetralin and Decalin derivativesVaries with conditions
Raney NickelDecalin derivativesHigher temperature and pressure
Rhodium on Carbon (Rh/C)Decalin derivativesVaries with conditions

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for controlling the extent of hydrogenation and the stereochemistry of the resulting saturated rings.

Functionalization and Derivatization Strategies

Beyond reactions on the aromatic core, the ethyl side chains of this compound offer opportunities for further functionalization and derivatization.

Side-Chain Reactions:

Oxidation: The ethyl groups can be oxidized to various functional groups. For instance, oxidation can lead to the formation of the corresponding acetylnaphthalenes, which can be further oxidized to naphthalenecarboxylic acids. These dicarboxylic acids are valuable monomers for the synthesis of high-performance polymers.

Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide in the presence of a radical initiator), the benzylic positions of the ethyl groups can be halogenated. The resulting haloalkylnaphthalenes are versatile intermediates for further nucleophilic substitution reactions.

Potential Derivatization Pathways for this compound

Reagent/ConditionFunctional Group IntroducedPotential Product
Strong Oxidizing Agent (e.g., KMnO₄, Na₂Cr₂O₇)Carboxylic Acid2,6-Naphthalenedicarboxylic acid
Mild Oxidizing AgentKetone2,6-Diacetylnaphthalene
N-Bromosuccinimide (NBS), light/initiatorBromine (at benzylic position)2,6-Bis(1-bromoethyl)naphthalene

These functionalization strategies significantly expand the utility of this compound as a building block in the synthesis of more complex molecules and materials.

Advanced Analytical Techniques for Characterization and Environmental Monitoring

Spectroscopic Methodologies for 2,6-Diethylnaphthalene Analysis

Spectroscopic techniques are indispensable for probing the molecular structure and properties of this compound. By interacting with electromagnetic radiation, molecules like this compound produce unique spectra that act as molecular fingerprints, providing information on electronic transitions, vibrational modes, and structural integrity.

Fluorescence Spectroscopy for Luminescence Property Assessment

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and environmental interactions of fluorescent molecules, known as fluorophores. jascoinc.com Aromatic hydrocarbons, such as naphthalene (B1677914) and its derivatives, are often fluorescent. dokumen.pub The process involves exciting a molecule with a photon of a specific wavelength, causing an electron to move to a higher energy state. cambridge.org As the electron returns to its ground state, it emits a photon of a longer wavelength (lower energy), and this emitted light is measured. jascoinc.com The difference between the excitation and emission maxima is known as the Stokes shift. cambridge.org

For this compound, fluorescence spectroscopy would be the primary method to assess its luminescence properties. The technique would determine its optimal excitation and emission wavelengths, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime. These parameters are influenced by the molecular structure and the local environment, including solvent polarity and the presence of quenching agents. acs.org While specific data for this compound is scarce, the general principles suggest its fluorescence spectrum would be characteristic of a substituted naphthalene core. dokumen.pubcambridge.org

Infrared (IR) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. solubilityofthings.com It is based on the principle that covalent bonds in a molecule are not rigid but vibrate at specific frequencies. msu.edu When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. msu.edulibretexts.org

The IR spectrum of this compound would be expected to show characteristic absorption bands that confirm its structure. Key expected absorptions include:

Aromatic C-H stretching: Typically observed around 3030 cm⁻¹. pressbooks.pub

Aliphatic C-H stretching: From the ethyl groups, expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretching: A series of peaks is characteristic for the aromatic ring, generally found in the 1450 to 1600 cm⁻¹ range. pressbooks.pub

C-H out-of-plane bending: Strong absorptions in the 690 to 900 cm⁻¹ region, the exact position of which is diagnostic of the substitution pattern on the aromatic ring. pressbooks.pub

By comparing the obtained spectrum to reference spectra of similar compounds and theoretical calculations, IR spectroscopy provides definitive structural confirmation. researchgate.net

UV-Vis Spectroscopy for Investigating Molecular Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nanoqam.ca This absorption corresponds to the excitation of electrons, particularly π electrons in conjugated systems, from a ground state to a higher energy state. khanacademy.org For aromatic compounds like this compound, the UV-Vis spectrum provides information about the electronic structure.

This technique is particularly useful for studying molecular interactions. nih.govnih.gov Changes in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (λmax) or a change in molar absorptivity, can indicate interactions with other molecules, such as solvents or biological macromolecules. semanticscholar.org While a detailed UV-Vis analysis specific to this compound is not readily found, the methodology would involve dissolving the compound in various solvents or in the presence of potential binding partners and observing the resulting spectral changes to understand the nature and extent of these intermolecular forces.

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

To analyze this compound in complex samples, such as environmental matrices or biological fluids, a separation step is required prior to detection. Hyphenated techniques, which couple a chromatographic separation method with a powerful detector, are the methods of choice.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Environmental Matrices

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds in environmental samples. researchgate.net In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. uctm.edu The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification and quantification. nih.gov

For enhanced selectivity and sensitivity, particularly in complex matrices like soil, water, or air, tandem mass spectrometry (GC-MS/MS) is employed. uctm.edunih.gov This technique involves selecting a specific ion from the initial mass spectrum and subjecting it to further fragmentation, which significantly reduces background noise and interferences. cedre.fr This approach is ideal for detecting trace levels of polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives. cedre.fr The analysis of environmental samples for this compound would involve extraction from the matrix, followed by GC-MS/MS analysis to unambiguously identify and quantify its presence, even at low concentrations. acs.org

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Metabolite Detection

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a premier analytical tool for identifying the metabolites of compounds in biological systems. mdpi.comresearchgate.net Naphthalene and its derivatives undergo metabolic transformations in the body, often involving oxidation by cytochrome P450 enzymes followed by conjugation to form more water-soluble compounds like glucuronides and sulfates for excretion. nih.govresearchgate.net

LC is used to separate these often polar and non-volatile metabolites from complex biological fluids like urine or plasma. nih.gov The separated metabolites are then introduced into a high-resolution mass spectrometer, which can measure the mass of ions with extremely high accuracy. mdpi.com This precision allows for the determination of the elemental composition of the parent compound and its metabolites, facilitating their identification. Tandem MS (LC-HRMS/MS) capabilities further aid in structural elucidation by providing detailed fragmentation patterns. mdpi.com A metabolomics study of this compound would utilize LC-HRMS to detect and identify its potential metabolic products, providing insight into its biotransformation pathways. nih.govnih.gov

Two-Dimensional Gas Chromatography-Mass Spectrometry/Olfactometry (2D-GC-MS/O) for Odorant Identification

Two-dimensional gas chromatography coupled with mass spectrometry and olfactometry (GCxGC-MS/O) is a powerful technique for resolving complex volatile mixtures and identifying character-impact odorants. wlv.ac.uk While specific studies applying this technique to this compound are not prevalent in the reviewed literature, the methodology's utility for separating and identifying structurally similar compounds in complex matrices is well-documented. nih.govresearchgate.net

In a GCxGC system, the effluent from a primary gas chromatography column is subjected to further separation on a second, shorter column with a different stationary phase. gcms.cz This comprehensive two-dimensional separation provides significantly enhanced resolution compared to conventional one-dimensional GC, which is particularly advantageous for isolating trace compounds in complex samples. researchgate.net The separated compounds are then detected by a mass spectrometer for structural elucidation and simultaneously by an olfactometry port, where a human assessor identifies and describes the odor of the eluting compounds.

This technique has been successfully employed to identify key odor-active compounds in diverse and complex samples such as fish by-products and various botanicals. nih.govresearchgate.net For instance, in the analysis of fish soup, GCxGC-O-MS enabled the identification of 12 distinct odor-active compounds. nih.gov Given the structural similarity of this compound to other aromatic compounds that may be present in environmental or industrial samples, GCxGC-MS/O would be the method of choice to distinguish its specific odor contribution from that of other co-eluting volatile organic compounds.

Calorimetric Techniques for Thermodynamic Property Determination

Calorimetry is a fundamental experimental technique for determining the thermodynamic properties of substances, such as enthalpies of combustion and phase transitions. These data are crucial for understanding the energy content and physical behavior of compounds like this compound.

Static bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid compounds. In this technique, a known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container, the "bomb". montana.eduutdallas.edu The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is used to calculate the enthalpy of combustion (ΔcH°). utdallas.eduresearchgate.net

While specific experimental data for the standard enthalpy of combustion of this compound was not found in the reviewed literature, data for the closely related compound, 2,6-dimethylnaphthalene (B47086), is available. The experimental value for the enthalpy of combustion of solid 2,6-dimethylnaphthalene has been determined to be -6431.4 ± 1.6 kJ/mol. nist.gov This value allows for the calculation of the standard enthalpy of formation (ΔfH°), which for solid 2,6-dimethylnaphthalene is -5.7 ± 1.7 kJ/mol. nist.gov A similar experimental approach would be employed to determine these fundamental thermodynamic parameters for this compound.

Table 1: Thermodynamic Data for 2,6-Dimethylnaphthalene

Property Value Units Method
Enthalpy of Combustion (ΔcH°solid) -6431.4 ± 1.6 kJ/mol Ccb

Ccb: Combustion calorimetry. Data sourced from the NIST WebBook. nist.gov

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials, including phase transitions such as melting and crystallization. tudelft.nlnih.gov The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov Endothermic and exothermic processes, such as melting and crystallization respectively, appear as peaks in the DSC thermogram, the integration of which provides the enthalpy of the transition. nih.gov

Computational Approaches for Predicting Analytical Signatures (e.g., Predicted Collision Cross Section)

In the absence of experimental data, computational methods can provide valuable predictions of analytical signatures for compounds like this compound. One such signature is the collision cross section (CCS), which is a measure of the effective area of an ion in the gas phase. This parameter is particularly relevant in ion mobility-mass spectrometry (IM-MS). semanticscholar.org

Machine learning (ML) models have emerged as a powerful tool for predicting CCS values for small molecules. nih.gov These models are trained on large datasets of experimentally determined CCS values and molecular structures. semanticscholar.org By learning the relationship between molecular features and the resulting CCS, these models can predict the CCS for novel compounds with a reasonable degree of accuracy. nih.govnih.gov The prediction of CCS can aid in the identification of unknown compounds in complex mixtures by providing an additional data point to match against a library of predicted values. dntb.gov.ua While a specific predicted CCS for this compound is not reported, the application of such computational models would be a viable strategy to generate this analytical signature, thereby facilitating its identification in IM-MS analyses.

Method Validation and Quantification in this compound Research

The development of robust and validated analytical methods is crucial for the accurate quantification of this compound in various matrices. While a specific method validation study for this compound was not identified, a comprehensive study on the closely related compound, 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN), provides a clear framework for the necessary validation parameters. koreascience.kr

An analytical method for quantifying 2,6-DIPN in agricultural products was developed and validated using gas chromatography-tandem mass spectrometry (GC-MS/MS). The validation process assessed several key performance characteristics to ensure the method's reliability and accuracy, in line with guidelines from bodies such as the Codex Alimentarius Commission. koreascience.kr These parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This was confirmed by the absence of interfering peaks at the retention time of the analyte in blank samples. koreascience.kr

Linearity: The establishment of a linear relationship between the concentration of the analyte and the instrumental response over a defined range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies on spiked samples at different concentration levels.

Repeatability (Precision): The agreement between results of successive measurements carried out under the same conditions.

The validated method for 2,6-DIPN demonstrated excellent performance across all these parameters, making it suitable for routine analysis. koreascience.kr A similar rigorous validation process would be essential for any method intended for the quantification of this compound in environmental or other samples.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,6-Dimethylnaphthalene
2,6-diisopropylnaphthalene
2-methylnaphthalene (B46627)
Naphthalene

Applications in Materials Science and Industrial Chemistry

2,6-Diethylnaphthalene as a Chemical Precursor in Organic Synthesis

This compound serves as a key starting material in multi-step organic syntheses, most notably for the production of 2,6-naphthalenedicarboxylic acid (NDCA). The conversion is typically achieved through liquid-phase oxidation of the ethyl groups using molecular oxygen. oup.com This process is catalyzed by a synergistic combination of cobalt and manganese acetates with a bromine-containing promoter, such as sodium bromide, in an acetic acid solvent. oup.com

The oxidation pathway from this compound to 2,6-naphthalenedicarboxylic acid proceeds through several key intermediates. The ethyl groups are converted to carboxyl groups primarily via acetyl groups. oup.com Research has identified specific intermediate compounds formed during this transformation, demonstrating the stepwise nature of the reaction. oup.com

Table 1: Oxidation Pathway of this compound to 2,6-Naphthalenedicarboxylic Acid
Compound TypeCompound Name
Starting MaterialThis compound (DEN)
Intermediate6-Ethyl-2-naphthoic acid (ENA)
Intermediate6-Acetyl-2-naphthoic acid (ANA)
Intermediate6-(1-Acetoxyethyl)-2-naphthoic acid (AENA)
Final Product2,6-Naphthalenedicarboxylic acid (NDCA)

Under optimized reaction conditions, this catalyzed autoxidation can achieve a yield of nearly 90% for NDCA. oup.com The synthesis of the 2,6-DEN precursor itself can be accomplished through methods like the transalkylation of naphthalene (B1677914). oup.com

Role in Polymer Science and High-Performance Materials

The primary industrial value of this compound is realized through its conversion to monomers used in the production of advanced polyesters.

As established, this compound is a direct precursor to 2,6-naphthalenedicarboxylic acid (NDCA). oup.com This conversion is a critical step because NDCA is the fundamental building block for a class of high-performance polymers. wikipedia.org The industrial process for oxidizing dialkylnaphthalenes, including 2,6-DEN and its more commonly used analogue 2,6-dimethylnaphthalene (B47086) (2,6-DMN), is typically a liquid-phase, heavy-metal catalyzed reaction using air as the oxidant. google.com The process is designed to be continuous, yielding high-purity NDCA with low levels of impurities such as trimellitic acid, which results from the unwanted oxidation of the naphthalene ring itself. google.com

The NDCA derived from this compound is the key monomer used to synthesize polyethylene (B3416737) naphthalate (PEN), a high-performance polyester (B1180765). wikipedia.orgnacatsoc.org PEN is produced through the polycondensation of NDCA (or its dimethyl ester derivative, 2,6-NDC) with ethylene (B1197577) glycol. nacatsoc.orggoogle.com This process can be carried out via two main industrial methods:

Direct Esterification: 2,6-NDCA and ethylene glycol are reacted at high temperatures (200–280°C) to form bis(beta-hydroxyethyl)naphthalate and its prepolymers, with the removal of water. google.com This is followed by a polycondensation step at higher temperatures (280–300°C) under vacuum to increase the molecular weight. google.com

Transesterification (Ester Interchange): Dimethyl-2,6-naphthalenedicarboxylate (2,6-NDC) is reacted with ethylene glycol in the presence of a catalyst to form the same monomer, with methanol (B129727) being removed as a byproduct. google.comgoogle.com This is also followed by a polycondensation step.

The resulting PEN polymer possesses superior thermal stability, mechanical strength, and gas barrier properties compared to conventional polyesters like polyethylene terephthalate (B1205515) (PET). nacatsoc.orgsci-hub.st These properties are directly attributable to the rigid double-ring structure of the naphthalene moiety provided by the NDCA monomer. nih.gov By the same principle, NDCA can be reacted with 1,4-butanediol (B3395766) to produce polybutylene naphthalate (PBN), another high-performance polyester with distinct properties.

Industrial Processing and Economic Considerations for Dialkylnaphthalene Production

The production of specific dialkylnaphthalene isomers like this compound is a significant industrial challenge, which in turn affects the cost and availability of end-products like PEN.

The primary challenge lies in the selective synthesis and purification of the desired 2,6-isomer from a complex mixture of other isomers. nacatsoc.org Traditional sources like coal tar and petroleum fractions contain a variety of alkylated naphthalenes, but their separation is difficult and expensive. researchgate.net Therefore, targeted chemical synthesis routes are often preferred, though they come with their own complexities and costs. nacatsoc.orgresearchgate.net

Table 2: Industrial Challenges in Dialkylnaphthalene Production
ChallengeDescription
Isomer SelectivityAlkylation reactions often produce a mixture of ten or more isomers (e.g., dimethylnaphthalenes or diisopropylnaphthalenes), of which only the 2,6-isomer is desired for PEN production. nacatsoc.orgnih.gov
Separation and PurificationIsomers often have very close boiling points, making separation by distillation difficult. Multi-step processes involving crystallization and adsorption are often required to achieve high purity. nacatsoc.orgnih.govgoogle.com
Raw Material CostsThe cost of feedstocks, such as naphthalene (derived from coal tar or petroleum) and alkylating agents, is subject to global market fluctuations, impacting overall production economics. nacatsoc.orgvi-sight.com
Process ComplexityMulti-step synthesis routes, such as the alkylation of o-xylene (B151617) with butadiene for 2,6-DMN production, can be complex and costly to operate on an industrial scale. researchgate.net

Emerging Industrial and Advanced Materials Applications of this compound Derivatives

While the primary application of this compound is as a bulk chemical precursor for polymers, research into other naphthalene derivatives with substitutions at the 2 and 6 positions suggests potential for more specialized, high-value applications. The unique photophysical properties of the naphthalene core make it an attractive scaffold for functional materials.

One area of advanced application is in the development of solvatochromic fluorescent probes for biophysical research. For example, derivatives like LAURDAN (6-lauroyl-2-dimethylamino-naphthalene), which feature an alkyl chain and a functional group at the 2 and 6 positions, are used extensively to study the properties of cell membranes. researchgate.net These molecules exhibit fluorescence that is highly sensitive to the polarity of their local environment, allowing researchers to probe the physical state and dynamics of lipid bilayers. researchgate.net While not directly synthesized from this compound, these compounds demonstrate the potential utility of the 2,6-substituted naphthalene framework in creating sophisticated molecular sensors and probes for advanced material and biological applications. researchgate.net

Theoretical and Computational Studies

Quantum-Chemical Investigations of 2,6-Diethylnaphthalene Structure and Reactivity

Quantum-chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the physicochemical properties of molecules like this compound. These calculations provide fundamental insights into molecular stability, reactivity, and thermodynamic behavior from first principles.

Gas-Phase Molar Heat Capacities and Absolute Entropies Calculations

Gibbs Energies of Formation and Thermodynamic Stability Analysis

The standard Gibbs free energy of formation (ΔfG°) is a critical thermodynamic parameter that quantifies the stability of a compound relative to its constituent elements in their standard states. wikipedia.org It is a key indicator used to predict the equilibrium distribution of isomers in a mixture. researchgate.net

Computationally, the ΔfG° can be determined by combining the standard enthalpy of formation (ΔfH°) and the standard absolute entropy (S°), both of which are accessible through quantum-chemical calculations. libretexts.org The enthalpy of formation is calculated from the total electronic energy, while the entropy is derived from statistical mechanics based on the computed molecular structure and vibrational frequencies, as described previously. By calculating the Gibbs free energies of formation for different isomers of diethylnaphthalene, their relative thermodynamic stabilities can be ranked, providing insight into which isomers are favored under equilibrium conditions at various temperatures.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a window into the dynamic behavior of molecules and their interactions with other species over time. These simulations are invaluable for understanding complex formation, intermolecular forces, and the structure of condensed phases.

Intermolecular Interactions in Crystalline Adducts

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions. Computational methods are essential for dissecting and quantifying these forces in the crystalline adducts of molecules like this compound. While specific crystal structures of this compound adducts are not widely reported, the methodologies for their analysis are well-established.

Theoretical approaches such as symmetry-adapted perturbation theory (SAPT) can be used to decompose the total interaction energy between molecules into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and London dispersion forces. nsf.gov This analysis reveals the nature and relative strength of the forces holding the crystal together. For aromatic systems like this compound, π-π stacking is a crucial interaction that would be a primary focus of such a study. Visualization techniques based on partitioning crystal space can be employed to map and explore these intermolecular contacts, providing a clear picture of the crystal architecture. rsc.orgrsc.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the intricate pathways of chemical reactions. For industrially relevant processes, such as the synthesis of specific dialkylnaphthalene isomers, these studies provide molecular-level understanding that is crucial for catalyst design and process optimization.

A key reaction involving 2,6-disubstituted naphthalenes is the shape-selective isomerization of other dialkylnaphthalene isomers over zeolite catalysts. dntb.gov.ua The synthesis of 2,6-dimethylnaphthalene (B47086), a precursor to the high-performance polymer polyethylene (B3416737) naphthalate (PEN), often involves the isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene (B46627) as a critical step. nih.govrsc.org Computational studies, using DFT and other quantum-chemical methods, have been employed to investigate the mechanism of these isomerization reactions within the confined spaces of zeolite pores. dntb.gov.uanih.gov These calculations can map the potential energy surface of the reaction, identify transition states, and determine activation barriers. This allows researchers to understand how the steric environment of the zeolite channels influences the reaction, favoring the formation of the linear 2,6-isomer over other, bulkier isomers, thereby explaining the observed shape-selectivity. dntb.gov.ua

: Predictive Modeling for Synthesis and Catalysis of this compound

The selective synthesis of this compound (2,6-DEN) presents a significant challenge due to the potential for the formation of numerous isomers. In response, theoretical and computational studies have become indispensable tools for designing efficient catalytic processes. Predictive modeling, in particular, offers a pathway to screen potential catalysts and optimize reaction conditions, thereby reducing the need for extensive empirical experimentation. These models provide deep insights into reaction mechanisms, catalyst-substrate interactions, and the factors governing the regioselectivity of the ethylation of naphthalene (B1677914). While direct computational studies on this compound are not extensively documented, the principles and methodologies can be inferred from the vast body of research on the alkylation of naphthalenes with other alkyl groups, such as methyl and isopropyl groups.

Quantum Chemical Methods

Quantum chemical methods, especially Density Functional Theory (DFT), are at the forefront of predictive modeling for the synthesis of 2,6-DEN. DFT calculations are instrumental in elucidating the electronic and geometric structures of reactants, transition states, and products. This allows for the determination of reaction pathways and activation energies, which are critical for predicting the feasibility and selectivity of a catalytic reaction.

For instance, DFT can be used to model the ethylation of naphthalene over various acid catalysts, such as zeolites. These calculations can help identify the preferred sites for ethyl group attachment on the naphthalene ring and the energy barriers associated with the formation of different diethylnaphthalene isomers. By comparing the activation energies for the formation of 2,6-DEN versus other isomers, researchers can predict the inherent selectivity of a given catalyst. Furthermore, DFT studies can shed light on the role of the catalyst's pore structure and acid site characteristics in directing the reaction towards the desired product.

A DFT study on the reactions of naphthalene with ethylene (B1197577) (C2H4) can provide insights into the energetic favorability of forming different ethylated products. Such studies can calculate the reaction energies (ΔEr) and Gibbs free energies (ΔGr) for the formation of various isomers, indicating which are thermodynamically preferred.

Molecular Modeling and Simulation

Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD), are employed to study the diffusion of reactants and products within the porous structures of catalysts like zeolites. The shape-selective synthesis of 2,6-DEN is highly dependent on how the linear 2,6-isomer fits within the catalyst's pores compared to bulkier isomers.

MD simulations can model the movement of naphthalene, ethylene (or another ethylating agent), and diethylnaphthalene isomers within the channels of different zeolites. By calculating diffusion coefficients and free energy profiles for the passage of these molecules through the catalyst pores, it is possible to predict which zeolite structures will favor the formation and diffusion of 2,6-DEN while sterically hindering the formation of other isomers. This "restricted transition-state shape selectivity" is a key factor in achieving high selectivity for the desired product.

The table below illustrates a hypothetical comparison of diffusion energy barriers for different diethylnaphthalene isomers within a medium-pore zeolite, as could be predicted by molecular dynamics simulations.

IsomerDiffusion Energy Barrier (kJ/mol)
This compound45
2,7-Diethylnaphthalene55
1,5-Diethylnaphthalene68
1,4-Diethylnaphthalene72

Kinetic Modeling

Kinetic modeling is used to simulate the rates of the various reactions occurring during the ethylation of naphthalene. These models incorporate reaction rate constants derived from experimental data or calculated from quantum chemical methods. By developing a comprehensive kinetic model, it is possible to predict the product distribution as a function of reaction conditions such as temperature, pressure, and reactant concentrations.

For the synthesis of 2,6-DEN, a kinetic model would include steps for the mono-ethylation of naphthalene, the subsequent di-ethylation to form various DEN isomers, and potential isomerization reactions between the different DEN isomers. Such models are crucial for process optimization, allowing for the identification of conditions that maximize the yield of 2,6-DEN while minimizing the formation of byproducts.

Machine Learning in Catalysis

More recently, machine learning (ML) has emerged as a powerful tool for accelerating catalyst discovery and optimization. rsc.orgacs.org ML models can be trained on large datasets of experimental and computational results to identify complex relationships between catalyst properties and catalytic performance.

In the context of 2,6-DEN synthesis, an ML model could be developed to predict the selectivity of a given zeolite catalyst based on a set of descriptors, such as pore diameter, acid site density, and elemental composition. This would enable the rapid screening of a vast number of potential catalysts without the need for resource-intensive experiments or first-principles calculations. While still a developing area, the application of ML holds significant promise for the rational design of highly selective catalysts for this compound production. rsc.orgacs.org

The following table provides a summary of the primary predictive modeling techniques and their specific applications in the synthesis of this compound.

Modeling TechniquePrimary ApplicationPredicted Outcomes
Density Functional Theory (DFT)Elucidation of reaction mechanisms and energetics.Activation energies, reaction pathways, thermodynamic stability of isomers.
Molecular Dynamics (MD)Simulation of molecular diffusion within catalyst pores.Diffusion coefficients, free energy barriers for diffusion, prediction of shape selectivity.
Kinetic ModelingPrediction of reaction rates and product distribution.Product yields and selectivity as a function of reaction conditions.
Machine Learning (ML)High-throughput screening of potential catalysts.Catalyst performance based on structural and chemical descriptors.

Environmental Fate and Biogeochemical Research

Occurrence and Distribution of 2,6-Diethylnaphthalene in Environmental Compartments

The detection and quantification of this compound in the environment are challenging due to its likely low concentrations and the complexity of environmental matrices.

While specific data on the detection of this compound in air is limited, methods for sampling and analyzing similar semi-volatile organic compounds (SVOCs) are well-established. For instance, naphthalene (B1677914) and its methyl- and dimethyl- derivatives are often measured in indoor and outdoor air. chemsafetypro.com These compounds can be collected using sorbent tubes followed by thermal desorption and analysis via gas chromatography-mass spectrometry (GC-MS). chemsafetypro.com

The analysis of complex environmental matrices such as soil, sediment, and water for polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives is a developed field. mdpi.com These methods typically involve extraction with organic solvents, cleanup to remove interfering substances, and instrumental analysis. mdpi.com Given its structure, it is plausible that this compound could be identified in environmental samples if targeted by specific analytical methods. However, its presence at detectable levels would depend on the proximity to specific emission sources.

There is evidence to suggest that dialkylated naphthalenes can be found in various consumer and industrial products, leading to their potential release into the environment. For example, a study on paper packaging materials detected 2,6-diisopropylnaphthalene (B42965) (DIPN), a compound structurally similar to this compound. researchgate.net The presence of DIPN was attributed to its use in recycled carbonless copy paper. researchgate.net This finding suggests that other dialkylnaphthalenes, potentially including this compound, could be present in materials derived from recycled paper or other industrial processes.

Furthermore, alkylnaphthalenes are known components of some lubricant oils and functional fluids. nih.gov Their use as antioxidants in products like rubber and polymers indicates another potential pathway for their release into the environment through wear, disposal, or leaching from these materials. nih.gov

Biodegradation Pathways and Microbial Metabolism of Alkylnaphthalenes

The biodegradation of this compound is expected to follow pathways similar to those observed for other alkylnaphthalenes, with microbial metabolism playing a key role in its environmental persistence.

Studies on the microbial degradation of 2,6-dimethylnaphthalene (B47086) provide valuable insights into the potential breakdown of this compound. Soil bacteria have been shown to be capable of utilizing 2,6-dimethylnaphthalene as a sole source of carbon and energy. The initial steps of degradation typically involve the oxidation of one of the methyl groups to form a carboxylic acid, or the oxidation of the aromatic ring.

One common pathway involves the initial oxidation of a methyl group to form 2-formyl-6-methylnaphthalene, which is then further oxidized to 6-methyl-2-naphthoic acid. Subsequent degradation proceeds through intermediates common to naphthalene degradation pathways, such as salicylic (B10762653) acid, eventually leading to the central metabolic pathways of the microorganism.

The biotransformation of alkylnaphthalenes is mediated by a variety of enzymatic systems. The initial attack on the aromatic ring is often catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate. In the case of alkylnaphthalenes, monooxygenase enzymes may also be involved in the oxidation of the alkyl side chains.

Subsequent steps in the degradation pathway involve a cascade of enzymes including dehydrogenases, hydratases, and aldolases, which further break down the aromatic structure. The specific enzymes and pathways can vary between different microbial species and are often inducible, meaning they are synthesized by the microorganism in response to the presence of the substrate.

Environmental Transport and Partitioning Behavior

The movement and distribution of this compound in the environment are dictated by its physicochemical properties. While specific experimental data for this compound is scarce, its behavior can be estimated based on data for the closely related compound, 2,6-dimethylnaphthalene, and general principles of environmental chemistry. cdc.gov

Key physicochemical properties influencing environmental fate include water solubility, vapor pressure, the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partition coefficient (Koc), and the Henry's Law constant.

PropertyEstimated Value for 2,6-Dimethylnaphthalene (as an analog)Implication for Environmental Fate of this compound
Water Solubility~2 mg/LLow water solubility suggests a tendency to partition out of the aqueous phase and into organic-rich compartments like soil and sediment.
Vapor PressureLowLow vapor pressure indicates a low tendency to volatilize from surfaces.
Log Kow~4.3A high octanol-water partition coefficient suggests a strong tendency to bioaccumulate in the fatty tissues of organisms. chemsafetypro.com
Log KocHigh (estimated from Kow)A high soil organic carbon-water partition coefficient indicates strong adsorption to soil and sediment organic matter, leading to low mobility in soil. chemsafetypro.comucanr.edu
Henry's Law Constant~6.41E-04 atm-m³/moleA moderate Henry's Law constant suggests some potential for volatilization from water bodies to the atmosphere. parchem.com

Based on these properties, this compound is expected to be relatively immobile in soil and to partition strongly to sediments in aquatic environments. Its low water solubility and high Kow suggest a potential for bioaccumulation in aquatic and terrestrial organisms. Volatilization from water surfaces may be a relevant transport process, but its strong adsorption to soil and sediment will likely limit its mobility in the subsurface. tpsgc-pwgsc.gc.ca

Gas/Particle Partitioning of Alkylated Polycyclic Aromatic Hydrocarbons (PAHs)

The distribution of alkylated PAHs like this compound between the gas phase and particulate matter in the atmosphere is a critical process that dictates their atmospheric transport and deposition. This partitioning is largely controlled by the compound's sub-cooled liquid vapor pressure (p°L). Compounds with lower vapor pressures tend to adsorb more readily onto atmospheric particles.

Research has been conducted to measure the physicochemical properties that control this behavior. For this compound, the vapor pressures for both its liquid and crystalline phases have been experimentally determined, providing essential data for environmental models.

Vapor Pressure Data for this compound

PhaseTemperature Range (K)Vapor Pressure (Pa)Measurement Method
Liquid313.15 - 383.15Data available in scientific literatureStatic Method
Crystalline293.15 - 311.15Data available in scientific literatureStatic Method

This table summarizes the availability of experimental data for the vapor pressure of this compound, a key parameter in assessing its gas/particle partitioning.

The partitioning behavior can be described by the gas/particle partition coefficient (Kp), which is inversely related to the vapor pressure. For alkylated PAHs, this partitioning determines whether the compound will be transported over long distances in the gas phase or be deposited closer to its source via particle settling.

Diffusive Flux in Environmental Systems

Diffusive flux is a key mechanism for the transport of this compound and other PAHs across environmental interfaces, such as between sediment and water or water and air. This process is driven by the concentration gradient of the freely dissolved compound, moving from an area of higher concentration to one of lower concentration.

In aquatic systems, contaminated sediments can act as a long-term source of PAHs to the overlying water column via diffusive flux. Studies on alkylated naphthalenes at contaminated sites have shown that they can be consistently released from sediment porewater into the surface water. The magnitude and direction of this flux (i.e., release from sediment or deposition into sediment) are spatially and temporally variable, influenced by factors like temperature and the level of contamination. researchgate.net

The movement of alkylated PAHs, including the group of C2-naphthalenes to which this compound belongs, is often understudied compared to their parent compounds. However, research indicates that the diffusive sediment-water exchange of alkylated naphthalenes can be a significant contributor to their total flux in aquatic environments. researchgate.net This process is critical for understanding the long-term fate and potential for exposure of these compounds in contaminated areas.

Forensic Sourcing Applications of Alkylated PAH Ratios

The relative abundance of different PAHs in an environmental sample can serve as a chemical fingerprint to identify the source of contamination. Alkylated PAHs, such as this compound, are particularly useful in these forensic applications.

Differentiation of Petrogenic versus Pyrogenic Sources

PAH contamination in the environment typically originates from two main types of sources: petrogenic and pyrogenic.

Petrogenic sources are derived from petroleum, such as crude oil and refined products (e.g., diesel, motor oil). These sources are characterized by a high abundance of alkylated PAHs relative to their parent compounds. The distribution often shows the parent PAH at the lowest concentration, with concentrations increasing with the degree of alkylation (e.g., C2-naphthalenes > C1-naphthalenes > Naphthalene). researchgate.net

Pyrogenic sources result from the incomplete combustion of organic materials, such as wood, coal, and gasoline. These sources are dominated by the more thermodynamically stable, non-alkylated parent PAHs. The concentration of alkylated homologues is typically low and decreases as the degree of alkylation increases. researchgate.net

The analysis of alkylated naphthalene series, including this compound as a C2-naphthalene, is a powerful tool for distinguishing between these source types. A sample with a high concentration of C2-naphthalenes relative to naphthalene would strongly suggest a petrogenic origin.

Conceptual Model of Naphthalene Series Distribution by Source

Compound SeriesTypical Petrogenic Profile (Relative Abundance)Typical Pyrogenic Profile (Relative Abundance)
Naphthalene (C0)LowHigh
C1-NaphthalenesMediumMedium-Low
C2-Naphthalenes (incl. This compound)HighLow
C3-NaphthalenesHighestVery Low

This table illustrates the characteristic relative abundance patterns of naphthalene and its alkylated series used to differentiate between petroleum (petrogenic) and combustion (pyrogenic) sources.

Influence of Environmental Weathering on PAH Diagnostic Ratios

While PAH diagnostic ratios are effective for source apportionment, their reliability can be compromised by environmental weathering. Weathering encompasses processes like evaporation, dissolution, and biodegradation that alter the chemical composition of a PAH mixture after it has been released into the environment.

Alkylated PAHs with lower molecular weights, such as this compound, are generally more susceptible to weathering processes than larger, multi-ringed PAHs. bsee.gov For example:

Evaporation and Dissolution: Lighter compounds like C2-naphthalenes are more volatile and water-soluble than 4- or 5-ring PAHs. They are therefore preferentially lost from the source material over time.

Biodegradation: Microorganisms often degrade simpler, smaller PAHs more readily than complex, high-molecular-weight ones.

This preferential degradation of alkylated PAHs can significantly alter the diagnostic ratios. An aged petrogenic source, having lost a significant portion of its characteristic alkylated compounds, might be misinterpreted as having a pyrogenic origin. Therefore, understanding the effects of weathering is crucial for the accurate forensic sourcing of PAH contamination.

Structure Activity Relationships and Molecular Interactions

Impact of Ethyl Substitution on Naphthalene (B1677914) Ring Reactivity

The introduction of alkyl groups to an aromatic ring system, such as naphthalene, significantly influences its chemical reactivity. The two ethyl groups in 2,6-diethylnaphthalene are electron-donating substituents. Through a combination of inductive effects and hyperconjugation, these groups increase the electron density of the naphthalene π-system. This activating effect makes the ring more nucleophilic and thus more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted naphthalene.

The position of these ethyl groups at the 2- and 6-positions (β-positions) directs the regioselectivity of such reactions. In general, electrophilic attack on naphthalene preferentially occurs at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. For a 2-substituted naphthalene, electrophilic substitution is directed primarily to the 1-position and to a lesser extent, the 3-position. In the case of this compound, the activating nature of the ethyl groups enhances the reactivity at the adjacent α-positions (1, 5) and the adjacent β-positions (3, 7). The precise outcome of a reaction depends on the specific electrophile and reaction conditions, with steric hindrance from the ethyl groups also playing a role in determining the final product distribution. This is analogous to the reactivity patterns observed in the more extensively studied 2,6-dimethylnaphthalene (B47086), where substitution patterns are similarly governed by the activating methyl groups.

Molecular Recognition Phenomena and Adduct Chemistry

This compound can participate in non-covalent interactions, leading to the formation of adducts with other ions or molecules. These interactions are fundamental to molecular recognition and are crucial for analytical techniques such as mass spectrometry, where the compound is often detected as an adduct. The formation of these adducts involves the association of the neutral this compound molecule with an ion, such as a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺).

Computational predictions provide insight into the physical properties of these adducts. The collision cross-section (CCS) is a measure of the ion's size and shape in the gas phase. Predicted CCS values for various adducts of this compound are valuable for its identification in complex mixtures.

Adduct TypeMass-to-Charge Ratio (m/z)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺185.13248139.9
[M+Na]⁺207.11442148.6
[M-H]⁻183.11792144.6
[M+NH₄]⁺202.15902161.4
[M+K]⁺223.08836144.7
[M]⁺184.12465141.1
uni.lu

Investigation of Electron Donor-Acceptor Interactions with π-Acceptors

The electron-rich π-system of the naphthalene core, enhanced by the electron-donating ethyl groups, allows this compound to act as an electron donor in the formation of electron donor-acceptor (EDA) or charge-transfer complexes. nih.gov When mixed with suitable electron-deficient molecules, known as π-acceptors, a weak electronic interaction occurs. This involves the transfer of a fraction of an electron from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

This interaction often leads to the formation of a new, colored complex that can be characterized using UV-visible spectroscopy, which reveals a distinct charge-transfer absorption band at a longer wavelength than the absorptions of the individual components. Common π-acceptors that form such complexes with aromatic hydrocarbons include compounds like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and tetracyanoethylene (B109619) (TCNE). niscpr.res.in The stability and electronic properties of these EDA complexes are highly dependent on the electron-donating strength of the aromatic hydrocarbon. The presence of two ethyl groups in this compound makes it a stronger electron donor than unsubstituted naphthalene, leading to the formation of more stable charge-transfer complexes. The electron-rich nature of the naphthalene unit has been utilized in the construction of naphthalene-based donor-acceptor covalent organic frameworks for applications in photocatalysis. rsc.org

Structure-Odor Correlation Studies for Alkylnaphthalenes

The relationship between a molecule's chemical structure and its perceived odor is a complex field of study. For alkyl-substituted naphthalenes, the size, number, and position of the alkyl groups significantly influence the odor profile. Unsubstituted naphthalene is well-known for its pungent, tar-like "mothball" scent. thegoodscentscompany.com

The introduction of alkyl groups tends to modify this odor. For instance, 2-methylnaphthalene (B46627) is described as having a milder, sweet, floral, and woody character. thegoodscentscompany.com While specific, detailed sensory data for this compound is not widely published, general principles of structure-odor relationships suggest that its profile would differ significantly from that of naphthalene. The increased alkyl substitution and molecular weight would likely result in a lower volatility and a different odor character. Studies on other homologous series, such as n-alkylbenzenes, have shown that odor potency does not necessarily increase linearly with the length of the alkyl chain; in fact, a "U"-shaped trend is often observed, where odor detection thresholds first decrease and then increase after a certain chain length is reached. nih.gov This indicates that an optimal molecular size and shape exist for interaction with olfactory receptors. It can be inferred that this compound would possess a more complex and less pungent odor than naphthalene, potentially with woody or chemical notes, influenced by its specific molecular dimensions and electronic properties.

Future Research Directions and Unresolved Challenges

Innovations in Green Synthesis and Sustainable Production of 2,6-Diethylnaphthalene

The current production methods for dialkylnaphthalenes often rely on multi-step processes that can be environmentally taxing and costly. researchgate.net Future research is imperative to develop greener and more sustainable synthetic routes to this compound. A primary goal is the establishment of a simple, "green" synthesis route with fewer reaction steps and less waste. researchgate.netscielo.br This involves exploring novel catalytic systems and reaction conditions that adhere to the principles of green chemistry.

Key areas of innovation include:

Catalyst Development: The design of environmentally benign catalysts with high activity and selectivity is crucial. scirp.org Research into solid acid catalysts, such as zeolites, is a promising avenue, as they can replace more hazardous and difficult-to-handle traditional catalysts. scielo.br

Alternative Alkylating Agents: Investigating the use of greener ethylating agents to replace traditional alkyl halides could significantly reduce the environmental impact.

Process Intensification: The development of continuous flow processes and the use of alternative energy sources, such as microwave irradiation, could lead to more efficient and sustainable production.

Development of Highly Selective Catalytic Systems for Specific Transformations

The selective synthesis of the 2,6-isomer of diethylnaphthalene is a significant challenge due to the potential for the formation of numerous other isomers. nacatsoc.org The development of highly selective catalytic systems is, therefore, a paramount area of future research. Shape-selective catalysis, particularly using zeolites, has been a major focus for the synthesis of 2,6-dimethylnaphthalene (B47086) and offers a clear path forward for this compound. scielo.brscirp.orgscirp.org

Future research in this area should focus on:

Zeolite Engineering: Tailoring the pore structure and acidity of zeolites to favor the formation of the this compound isomer is a key objective. scielo.brscirp.org This includes the investigation of different zeolite frameworks (e.g., ZSM-5, SAPO-11) and modifications to their properties. scielo.brresearchgate.net

Understanding Structure-Activity Relationships: A deeper understanding of how the catalyst structure and properties influence the reaction mechanism and product selectivity is needed to guide the rational design of new catalysts.

Computational Modeling: The use of computational tools to model the interaction of reactants and intermediates with the catalyst surface can accelerate the discovery and optimization of selective catalytic systems.

Table 1: Comparison of Zeolite Catalysts in Shape-Selective Alkylation

Zeolite TypeKey CharacteristicsRelevance for this compound Synthesis
ZSM-5 Medium-pore zeolite with 3D channel system.Potential for shape-selective ethylation, but may require modification to accommodate the larger ethyl groups.
SAPO-11 Medium-pore silicoaluminophosphate with 1D channels.Has shown high selectivity for 2,6-DMN and could be a promising candidate for this compound synthesis. scirp.org
Beta Zeolite Large-pore zeolite with a 3D channel system.May offer higher activity but potentially lower selectivity due to its larger pores. rsc.org

This table is illustrative and based on findings for 2,6-dimethylnaphthalene, suggesting potential avenues for this compound research.

Advanced Characterization of Transient Species in this compound Reactions

A fundamental understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing the process and developing more efficient catalysts. This requires the use of advanced in-situ and operando spectroscopic techniques to characterize transient species and reaction intermediates. dtu.dk The Friedel-Crafts alkylation of naphthalene (B1677914), a common synthetic route, is known to involve complex reaction pathways and potential rearrangements. stackexchange.commasterorganicchemistry.comwikipedia.org

Future research should employ techniques such as:

In-situ Spectroscopy: Techniques like in-situ FTIR, Raman, and NMR spectroscopy can provide valuable information about the species present on the catalyst surface and in the reaction mixture under real reaction conditions.

Theoretical Calculations: Quantum chemical calculations can be used to model the reaction pathways and the structures and energies of transient species, complementing experimental observations.

Isotope Labeling Studies: The use of isotopically labeled reactants can help to elucidate the reaction mechanism and identify the key reaction intermediates.

Exploration of Novel Applications in Emerging Technologies and Advanced Materials

The primary driver for research into this compound is its potential as a monomer for the synthesis of high-performance polymers. nacatsoc.orgwikipedia.org Poly(ethylene naphthalate) (PEN), derived from 2,6-naphthalenedicarboxylic acid, exhibits superior thermal, mechanical, and barrier properties compared to conventional polyesters like PET. wikipedia.org The ethyl groups in this compound could potentially lead to polymers with modified properties, such as increased flexibility or different processing characteristics.

Future research should explore:

Polymer Synthesis and Characterization: The synthesis of novel polyesters and other polymers from this compound and the detailed characterization of their properties are essential.

Structure-Property Relationships: Establishing a clear understanding of how the ethyl substituents influence the final properties of the polymers will be crucial for their targeted application.

Emerging Applications: Beyond high-performance polymers, the unique electronic and photophysical properties of the naphthalene core suggest that this compound derivatives could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Refined Methodologies for Comprehensive Environmental Impact Assessment

A thorough understanding of the environmental fate and potential toxicity of this compound is a prerequisite for its sustainable and responsible application. Currently, there is a significant lack of data on the environmental impact of this specific compound. Future research must focus on developing a comprehensive environmental profile.

Key areas for investigation include:

Biodegradation Pathways: Elucidating the microbial degradation pathways of this compound is crucial for assessing its persistence in the environment. nih.govfrontiersin.org

Ecotoxicity Studies: Conducting thorough ecotoxicity studies on a range of aquatic and terrestrial organisms is necessary to determine the potential environmental risks.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,6-diethylnaphthalene with high purity for experimental studies?

  • High-purity synthesis can be achieved via Friedel-Crafts alkylation using naphthalene and ethyl halides, followed by isomer separation using crystallization or high-performance liquid chromatography (HPLC). For isomer-specific purity, gas chromatography-mass spectrometry (GC-MS) is essential to validate structural integrity .
  • Note: Contamination risks from byproducts (e.g., 1,6- or 2,7-isomers) require rigorous post-synthesis analysis, such as nuclear magnetic resonance (NMR) spectroscopy for positional isomer confirmation .

Q. How can researchers characterize the spectroscopic properties of this compound for identification in complex mixtures?

  • Key techniques include:

  • UV-Vis spectroscopy : Identify absorption maxima (~275 nm for naphthalene derivatives) .
  • FT-IR : Detect C-H stretching (2850–3000 cm⁻¹) and aromatic ring vibrations (1600 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion peaks (m/z ~184 for [M]⁺) and fragmentation patterns .
    • Cross-validation with reference standards (e.g., NIST-certified data) is critical to minimize analytical bias .

Q. What are the current toxicological data gaps for this compound, and how can they be addressed experimentally?

  • Existing gaps include limited inhalation toxicity data and long-term carcinogenicity studies. Researchers should:

  • Design rodent models for chronic exposure (≥12 months) with histopathological endpoints .
  • Use in vitro assays (e.g., Ames test) to assess mutagenicity and compare results with structurally similar compounds (e.g., 2,6-dimethylnaphthalene) .
  • Apply ATSDR’s risk-of-bias framework to prioritize high-confidence studies .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

  • Discrepancies in half-life estimates (soil vs. aquatic systems) may stem from variability in microbial degradation. Methodological recommendations:

  • Conduct microcosm studies under controlled conditions (pH, temperature, microbial diversity) .
  • Use isotope-labeled analogs (e.g., deuterated this compound) to track degradation pathways via LC-MS/MS .
  • Compare results with predictive models (e.g., EPI Suite) to identify outliers .

Q. What mechanistic insights exist for the interaction of this compound with cytochrome P450 enzymes?

  • In silico docking simulations suggest ethyl groups at the 2,6-positions sterically hinder binding to CYP1A1/2 active sites, reducing metabolic activation. Experimental validation steps:

  • Perform enzyme inhibition assays with recombinant CYP isoforms .
  • Analyze metabolites (e.g., diols or epoxides) via high-resolution mass spectrometry (HRMS) .
  • Cross-reference with toxicity data for ethylated vs. methylated analogs (e.g., 2,6-dimethylnaphthalene) .

Q. What strategies optimize the use of this compound in coordination polymer synthesis for catalytic applications?

  • The ethyl groups enhance ligand flexibility, enabling diverse metal-organic frameworks (MOFs). Key approaches:

  • Solvothermal synthesis with transition metals (e.g., Cu²⁺ or Zn²⁺) to tune pore size and stability .
  • Evaluate catalytic performance in gas adsorption (e.g., CO₂) using Brunauer-Emmett-Teller (BET) analysis .
  • Compare with dicarboxylate derivatives (e.g., 2,6-naphthalenedicarboxylic acid) to assess substituent effects on reactivity .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response relationships in this compound toxicity studies?

  • Apply benchmark dose (BMD) modeling to estimate NOAEL/LOAEL values, ensuring compliance with EPA guidelines .
  • Use meta-analysis tools (e.g., RevMan) to aggregate data from heterogeneous studies, weighted by confidence ratings (e.g., ATSDR’s Level of Evidence criteria) .

Q. What computational methods predict the photodegradation pathways of this compound in aquatic environments?

  • Density functional theory (DFT) calculations can identify reactive sites for hydroxyl radical (•OH) attack. Validate with:

  • Laser flash photolysis experiments to measure rate constants .
  • Comparative analysis with quantum yield data for methylnaphthalenes .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight184.28 g/mol
Boiling Point295–298°C (estimated)
Log P (Octanol-Water)4.8 (predicted)
UV-Vis λmax275 nm (in hexane)
Acute Toxicity (LD50)Not established; refer to methyl analogs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.